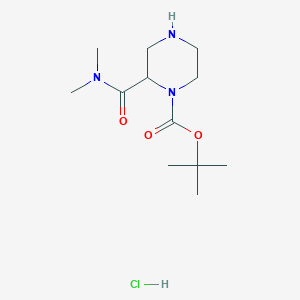
8-Iodo-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodo-7-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline ring system is composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 7th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxyquinoline typically involves the iodination of 7-methoxyquinoline. One common method is the Sandmeyer reaction, where 7-methoxyquinoline is first diazotized and then treated with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, followed by the addition of potassium iodide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 8-Iodo-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride and nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Formation of 8-substituted-7-methoxyquinoline derivatives.
Oxidation Reactions: Formation of quinone derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
科学的研究の応用
8-Iodo-7-methoxyquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Iodo-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
7-Iodo-8-methoxyquinoline: Similar structure but with the positions of iodine and methoxy groups reversed.
8-Bromo-7-methoxyquinoline: Similar structure with a bromine atom instead of iodine.
8-Iodoquinoline: Lacks the methoxy group at the 7th position.
Uniqueness: 8-Iodo-7-methoxyquinoline is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the iodine atom at the 8th position can enhance its ability to participate in halogen bonding, which is important for its interactions with biological targets .
特性
分子式 |
C10H8INO |
|---|---|
分子量 |
285.08 g/mol |
IUPAC名 |
8-iodo-7-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |
InChIキー |
DMKZKLGXBYUPFF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















